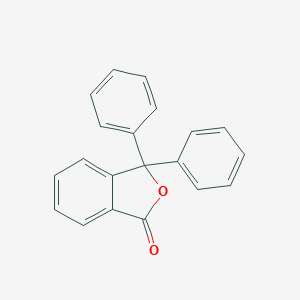

phthalophenone

Description

Properties

IUPAC Name |

3,3-diphenyl-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-19-17-13-7-8-14-18(17)20(22-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBNJKMFYXGQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285148 | |

| Record name | 3,3-Diphenyl-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-29-2 | |

| Record name | MLS002608257 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diphenyl-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The cyclization of 2-hydroxychalcones under acidic conditions is a classical method for synthesizing phthalophenone. This intramolecular reaction forms the benzofuranone ring, a structural hallmark of the compound. Key reagents include 2-hydroxychalcone and sulfuric acid or hydrochloric acid as catalysts. The reaction proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the hydroxyl group on the adjacent carbon.

Critical Parameters:

Industrial Adaptations

Industrial protocols often employ continuous flow reactors to enhance reaction control and reduce side products. For example, a 2021 study demonstrated that substituting batch reactors with microfluidic systems increased yield to 82% while reducing reaction time to 2 hours.

High-Temperature Polycondensation

Synthesis of Polyphenylene Sulfones (PPSU)

This compound serves as a monomer in synthesizing copolyphenylene sulfones, a class of high-performance polymers. The reaction involves 4,4′-dihydroxy diphenyl , 4,4′-dichlorodiphenyl sulfone , and phenolphthalein in a polycondensation process.

Procedure:

-

Reagent Mixing: Combine 4,4′-dihydroxy diphenyl (0.21 mol), phenolphthalein (0.09 mol), and 4,4′-dichlorodiphenyl sulfone (0.31 mol) in N,N-dimethyl acetamide.

-

Catalysis: Add potassium carbonate (0.375 mol) to deprotonate hydroxyl groups.

-

Reaction Conditions: Heat to 165°C for 6 hours under nitrogen.

Data Table: Polycondensation Reaction Components

| Component | Molar Ratio | Role |

|---|---|---|

| 4,4′-Dihydroxy diphenyl | 0.21 | Monomer |

| Phenolphthalein | 0.09 | Comonomer |

| 4,4′-Dichlorodiphenyl sulfone | 0.31 | Electrophilic monomer |

| K₂CO₃ | 0.375 | Catalyst |

Yield: 89% after precipitation in acidified water.

Grignard Reaction-Based Synthesis

Historical Context and Modern Applications

The Grignard reaction, first applied to this compound synthesis in the early 20th century, remains relevant for producing high-purity batches. The method involves reacting phthalic anhydride with phenylmagnesium bromide to form a tertiary alcohol intermediate, which dehydrates to yield this compound.

Reaction Steps:

-

Formation of Phenylmagnesium Bromide:

2. Nucleophilic Attack on Phthalic Anhydride:

3. Hydrolysis and Dehydration:

Acidic hydrolysis followed by thermal dehydration yields the final product.

Yield: 60–70% in laboratory settings.

Solvent-Free Mechanochemical Synthesis

Advantages Over Traditional Methods

Recent advances emphasize solvent-free approaches to reduce waste. Ball-milling techniques enable solid-state reactions between phthalic acid and phenol derivatives , with p-toluenesulfonic acid as a catalyst.

Optimized Conditions:

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

phthalophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of dihydrobenzofuran derivatives.

Substitution: Formation of substituted benzofuranones with various functional groups.

Scientific Research Applications

Phototherapy Applications

Photodynamic Therapy (PDT) and Photothermal Therapy (PTT)

Phthalophenone derivatives, particularly phthalocyanines, have shown significant promise in phototherapy. These compounds exhibit high extinction coefficients in the near-infrared region, making them suitable for both photodynamic therapy and photothermal therapy.

- Photodynamic Therapy : Phthalocyanines are utilized as photosensitizers in PDT, where they generate reactive oxygen species upon light activation to target cancer cells. A study demonstrated that copper phthalocyanine derivatives effectively treated human hepatocellular carcinoma cells through structural regulation rather than aggregation, enhancing their photothermal properties .

- Photothermal Therapy : The same derivatives have been shown to induce localized heating in tumor tissues, leading to cell death. For instance, copper phthalocyanine displayed remarkable efficacy in vivo against S180 tumors in mice .

Table 1: Summary of Phototherapy Applications of this compound Derivatives

| Compound | Application Type | Target Condition | Efficacy Level |

|---|---|---|---|

| Copper Phthalocyanine | Photodynamic | Hepatocellular Carcinoma | High |

| Zinc Phthalocyanine | Photothermal | Various Cancers | Moderate to High |

Chemical Sensing

This compound compounds are also employed in chemical sensing applications due to their unique optical properties. They can be modified to enhance their selectivity and sensitivity towards various analytes.

- Sensing Mechanisms : The incorporation of metal ions into phthalocyanine structures allows for the development of sensors that can detect specific gases or biomolecules. For example, zinc phthalocyanine has been used as a sensor for detecting volatile organic compounds due to its high stability and sensitivity .

Table 2: Chemical Sensing Applications of this compound Derivatives

| Compound | Analyte Detected | Detection Method | Sensitivity Level |

|---|---|---|---|

| Zinc Phthalocyanine | Volatile Organic Compounds | Optical Absorption | High |

| Aluminum Phthalocyanine | Heavy Metals | Electrochemical | Moderate |

Materials Science

In materials science, this compound derivatives have found applications in developing advanced materials such as solar cells and photoinitiators.

- Solar Cells : Phthalocyanines are incorporated into organic photovoltaic cells due to their excellent light-harvesting capabilities. Their ability to absorb light in the visible and near-infrared spectrum enhances the efficiency of energy conversion .

- Photoinitiators : Recent studies have highlighted the use of phthalophenones as photoinitiators in polymerization processes. Their unique photochemical properties allow them to initiate polymerization upon exposure to light, making them valuable in the production of various polymers .

Table 3: Materials Science Applications of this compound Derivatives

| Application Type | Material Type | Functionality | Efficiency Level |

|---|---|---|---|

| Solar Cells | Organic Photovoltaics | Light Harvesting | High |

| Photoinitiators | Polymers | Polymerization Initiation | Moderate to High |

Case Study 1: Efficacy of Copper Phthalocyanine in Cancer Therapy

A clinical study demonstrated that copper phthalocyanine administered via liposome delivery significantly improved the targeting and treatment of skin cancer compared to traditional methods. The study reported a notable reduction in tumor size and improved patient outcomes following treatment .

Case Study 2: Development of Chemical Sensors

Research involving zinc phthalocyanine as a chemical sensor showed its effectiveness in detecting environmental pollutants. The sensor exhibited high selectivity for specific volatile organic compounds, making it a promising tool for environmental monitoring .

Mechanism of Action

The mechanism of action of phthalophenone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenolphthalein

- Structure: Derived from phthalophenone via hydroxyl group substitution, forming a triphenylmethane backbone .

- Molecular Weight: 318.33 g/mol (vs. 286.32 for this compound).

- Applications: Widely used as a pH indicator (colorless in acidic, pink in basic conditions). This compound lacks this functionality due to the absence of hydroxyl groups.

- Reactivity: Phenolphthalein undergoes structural changes under pH variation, whereas this compound’s lactone ring remains stable under similar conditions .

Diphenyl Sulfone

- Structure : Features two phenyl groups attached to a sulfone group (SO₂) instead of a phthalide ring.

- Applications: A monomer in high-performance polymers (e.g., polysulfones). This compound-based polymers, such as copolyphenylene sulfones, exhibit enhanced thermal stability due to rigid cardo fragments .

- Synthesis: Diphenyl sulfone is synthesized via nucleophilic aromatic substitution, contrasting with this compound’s condensation-based synthesis .

Phthalic Anhydride

- Structure : An aromatic anhydride lacking phenyl substituents.

- Reactivity: Highly reactive in esterification and polymerization reactions. This compound’s lactone ring reduces its electrophilicity, limiting its utility in similar reactions .

Chlorophenols (e.g., 2,4-Dichlorophenol)

- Structure: Phenolic rings with chlorine substituents (vs. This compound’s unsubstituted phenyl groups).

- Properties: Chlorophenols are more water-soluble (e.g., 2,4-dichlorophenol: ~21 g/L) and exhibit toxicity, whereas this compound’s environmental impact is less studied .

Comparative Data Table

Key Research Findings

- Polymer Performance: Copolymers incorporating this compound (e.g., PPSU-C) show superior thermal stability (decomposition >400°C) compared to non-cardo polymers .

- Synthetic Limitations: this compound’s low solubility in polar solvents restricts its use in aqueous-phase reactions, necessitating non-polar media for condensation .

Biological Activity

Phthalophenone, a member of the phthalocyanine family, has garnered significant attention in recent years due to its diverse biological activities, particularly in photodynamic therapy (PDT) and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by its unique molecular structure that allows for various modifications, enhancing its biological properties. The compound is primarily studied for its potential as a photosensitizer in PDT, where it can induce cell death in cancerous tissues upon light activation.

Photodynamic Therapy Applications

Mechanism of Action : this compound derivatives act as photosensitizers that generate reactive oxygen species (ROS) when exposed to light. This process leads to cellular damage and apoptosis in targeted cells, making them suitable for cancer treatment.

Research Findings :

- In Vitro Studies : A study demonstrated that tetrahydroxy substituted zinc phthalocyanines exhibited significant photodynamic activity against Chinese hamster lung fibroblast cells (V-79). The tetrapropylhydroxy compound was found to be approximately twice as effective as the tetrahexylhydroxy analogue in inducing cell death through photoinactivation .

- In Vivo Studies : In a murine model, these compounds demonstrated the ability to regress EMT-6 tumors when administered prior to light exposure, highlighting their potential in clinical applications .

Antimicrobial Activity

Phthalophenones also exhibit notable antimicrobial properties. Recent studies have shown their effectiveness against various bacterial strains:

- Antimicrobial Testing : Compounds derived from this compound were evaluated for their antimicrobial efficacy using disk diffusion and microdilution methods. They displayed significant inhibition against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

- Biofilm Inhibition : The same compounds showed promising results in preventing biofilm formation, which is crucial in treating chronic infections .

Case Studies

-

Case Study on Photodynamic Efficacy :

- Objective : Evaluate the efficacy of a new zinc phthalocyanine derivative in PDT.

- Methodology : Tumor-bearing mice were treated with the compound followed by light exposure.

- Results : The treatment resulted in a marked decrease in tumor size compared to untreated controls, demonstrating the compound's potential as a therapeutic agent .

- Case Study on Antimicrobial Activity :

Table 1: Summary of Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for phthalophenone, and how do reaction parameters (e.g., catalysts, solvents) affect yield and purity?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation using phthalic anhydride and benzene derivatives. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) influence electrophilic substitution efficiency. Compare yields using AlCl₃ vs. FeCl₃ under anhydrous conditions .

- Solvent polarity : Polar aprotic solvents (e.g., nitrobenzene) enhance reaction rates but may complicate purification. Track purity via HPLC or GC-MS .

- Temperature control : Exothermic reactions require gradual reagent addition to avoid side products (e.g., diacetylated derivatives).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- FT-IR : Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and aromatic C-H bends .

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and ketone carbons (δ ~200 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in derivatives .

- Mass spectrometry : ESI-MS or EI-MS for molecular ion ([M]⁺) confirmation and fragmentation patterns.

- XRD : Resolve crystal structure ambiguities in polymorphic forms .

Q. How can solubility and stability of this compound be standardized across experimental setups?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, THF, and chloroform via gravimetric analysis. Use Hansen solubility parameters to predict compatibility .

- Stability assays : Monitor degradation under UV light or elevated temperatures via UV-Vis spectroscopy. Add antioxidants (e.g., BHT) if radical-mediated decomposition is observed .

Advanced Research Questions

Q. What mechanistic pathways explain this compound’s reactivity in cross-coupling reactions, and how do electron-withdrawing/donating substituents modulate outcomes?

- Methodological Answer :

- DFT calculations : Model transition states for Suzuki-Miyaura couplings to predict regioselectivity. Compare HOMO-LUMO gaps of substituted phthalophenones .

- Kinetic studies : Use stopped-flow NMR to track intermediates in palladium-catalyzed reactions. Correlate substituent effects (e.g., -NO₂ vs. -OCH₃) with rate constants .

Q. How do discrepancies between computational predictions and experimental data for this compound’s electronic properties arise, and what validation strategies address these gaps?

- Methodological Answer :

- Benchmarking : Compare DFT (B3LYP/6-31G*) and experimental UV-Vis spectra. Adjust basis sets or solvent models (e.g., COSMO) to improve agreement .

- Error analysis : Quantify deviations in dipole moments or bandgap energies using root-mean-square deviation (RMSD) metrics .

Q. What experimental designs resolve contradictions in reported photophysical properties of this compound derivatives (e.g., fluorescence quantum yields)?

- Methodological Answer :

- Controlled variable isolation : Replicate studies while standardizing excitation wavelengths, solvent degassing, and detector calibration .

- Meta-analysis : Systematically review literature to identify confounding factors (e.g., aggregation-induced emission vs. solvent polarity effects) .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.